6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride
Description
6-(Aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride is a bicyclic heterocyclic compound featuring a pyrrolo-oxazine core substituted with an aminomethyl group at position 6 and a carboxamide at position 6. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c10-4-6-3-7(9(11)13)8-5-14-2-1-12(6)8;;/h3H,1-2,4-5,10H2,(H2,11,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIALVAIUTGHMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C=C(N21)CN)C(=O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Oxazines, a class of compounds to which this molecule belongs, have been demonstrated to serve as functional kernels in the construction of single-molecule switches. They are linked to appropriate conjugated molecules to carbon electrodes.
Mode of Action
The compound’s interaction with its targets involves the de/rehydrogenation of 1,4-oxazine linkers, which efficiently switches single-molecule junctions between a low-conducting and a high-conducting state. This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces.
Biochemical Pathways
The de/rehydrogenation process of 1,4-oxazine linkers is a key aspect of its function. This process could potentially influence various biochemical pathways, particularly those involving electron transfer and redox reactions.
Biological Activity
6-(Aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride is a complex organic compound that belongs to the pyrrolo-oxazine family. This compound has garnered attention due to its unique structural features and potential biological activities. Its molecular formula is and it is characterized by a bicyclic structure that includes both a pyrrole and oxazine ring.
Chemical Structure
The compound features the following key structural components:
- Pyrrolo[2,1-c][1,4]oxazine ring system : This bicyclic structure is known for its diverse biological activities.
- Aminomethyl group : Enhances the compound's reactivity and potential for various chemical interactions.
- Carboxamide functionality : Imparts additional chemical properties that may influence biological activity.
Biological Activity
Preliminary studies indicate that 6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride exhibits several significant biological activities:
Pharmacological Properties
- Antiproliferative Activity : The compound has shown potential in inhibiting cancer cell growth. In vitro studies have indicated that it may affect various cancer cell lines.
- Neuroprotective Effects : Similar compounds in the pyrrolo-oxazine family have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
Research into the mechanisms of action for this compound is ongoing. Key areas of investigation include:
- Enzyme Inhibition : Studies have suggested that it may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Interaction : The compound's ability to interact with G protein-coupled receptors (GPCRs) has been explored, which may contribute to its pharmacological effects .
Comparative Analysis with Similar Compounds
To better understand the biological activity of 6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine | Contains a formyl group instead of an aminomethyl group | Potentially similar antiproliferative activity |
| 6-Aminopyrrolo[2,1-c][1,4]oxazine | Lacks carboxylate functionality | Neuroprotective properties |
| Pyrrolo[2,1-c][1,4]benzodiazepine derivatives | Contains benzodiazepine moiety | Known anxiolytic effects |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Anticancer Activity
A recent study investigated the anticancer properties of 6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride against various cancer cell lines. The results indicated a significant reduction in cell viability in treated cells compared to controls.
Study 2: Neuroprotection
Another study focused on the neuroprotective effects of related compounds. The findings suggested that compounds with similar structures could reduce oxidative stress in neuronal cells and potentially protect against neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key distinguishing features include the aminomethyl group and dihydrochloride salt, which differentiate it from structurally related pyrrolo-oxazine derivatives. Below is a comparative analysis with analogs from the evidence:
Pharmacological Potential
- The dihydrochloride salt mirrors the formulation strategy of (S)-octahydropyrazino-oxazine dihydrochloride, which is used in central nervous system (CNS) drug synthesis .
- The aminomethyl group could enhance binding to biological targets (e.g., enzymes or receptors) compared to methylpyrrolidine or ester derivatives, which prioritize lipophilicity over polarity .
Research Findings and Data Gaps
- Discontinuation of Analogs : The phenylpropyl-substituted derivative (CAS: 1449137-57-8) was discontinued, possibly due to poor pharmacokinetics or toxicity, underscoring the importance of the target compound’s polar substituents .
- Synthetic Utility : Methyl esters (e.g., CAS: 2138074-59-4) serve as precursors for carboxamide derivatives like the target compound, highlighting its role in multistep syntheses .
- Structural Diversity : Benzoannelated analogs demonstrate that ring expansion/modification can fine-tune metabolic stability, a strategy applicable to optimizing the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
